molecular formula C9H8N2O B8531178 N-Methyl-4-cyanobenzenemethaneimine N-oxide

N-Methyl-4-cyanobenzenemethaneimine N-oxide

Cat. No. B8531178
M. Wt: 160.17 g/mol
InChI Key: FFCBANXLHSMECF-UHFFFAOYSA-N
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Patent
US06265400B1

Procedure details

A mixture of 4-cyanobenzaldehyde (3.3 g, 25.2 mmol), N-methylhydroxyamine hydrogen chloride and sodium bicarbonate (4.23 g, 50.4 mmol) in dry methylene chloride (80 ml) was stirred at rt for 5 hrs. The solid portion was filtered off and the filtrate was concentrated to give the product as white solid (98% yield). 1H NMR (300 MHz, CDCl3) δ3.94(s, 3H), 7.46(s, 1H), 7.72(d, J=8 Hz, 2H), 8.32(d, J=8 Hz, 2H). MS (NH3-CI) Calc. for (M+1)+: 161. Found: 161.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.23 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1)#[N:2].Cl.[CH3:12][NH:13][OH:14].C(=O)(O)[O-].[Na+]>C(Cl)Cl>[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[N+:13]([CH3:12])[O-:14])=[CH:5][CH:4]=1)#[N:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CNO
Name
Quantity
4.23 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid portion was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)C=[N+]([O-])C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06265400B1

Procedure details

A mixture of 4-cyanobenzaldehyde (3.3 g, 25.2 mmol), N-methylhydroxyamine hydrogen chloride and sodium bicarbonate (4.23 g, 50.4 mmol) in dry methylene chloride (80 ml) was stirred at rt for 5 hrs. The solid portion was filtered off and the filtrate was concentrated to give the product as white solid (98% yield). 1H NMR (300 MHz, CDCl3) δ3.94(s, 3H), 7.46(s, 1H), 7.72(d, J=8 Hz, 2H), 8.32(d, J=8 Hz, 2H). MS (NH3-CI) Calc. for (M+1)+: 161. Found: 161.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.23 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1)#[N:2].Cl.[CH3:12][NH:13][OH:14].C(=O)(O)[O-].[Na+]>C(Cl)Cl>[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[N+:13]([CH3:12])[O-:14])=[CH:5][CH:4]=1)#[N:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CNO
Name
Quantity
4.23 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid portion was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)C=[N+]([O-])C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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